4-(2-Benzoylvinyl)antipyrine
Description
4-(2-Benzoylvinyl)antipyrine is a derivative of antipyrine, a heterocyclic compound first synthesized in 1883 with antipyretic properties . Antipyrine derivatives are structurally versatile, enabling modifications that enhance biological activity, solubility, or stability. The benzoylvinyl group in this compound introduces a conjugated system comprising a benzoyl moiety (C₆H₅CO-) linked via a vinyl (-CH=CH-) bridge to the antipyrine core.
Properties
CAS No. |
15183-03-6 |
|---|---|
Molecular Formula |
C20H18N2O2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
1,5-dimethyl-4-[(E)-3-oxo-3-phenylprop-1-enyl]-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C20H18N2O2/c1-15-18(13-14-19(23)16-9-5-3-6-10-16)20(24)22(21(15)2)17-11-7-4-8-12-17/h3-14H,1-2H3/b14-13+ |
InChI Key |
PIGWVJQKUCBAAN-BUHFOSPRSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C=CC(=O)C3=CC=CC=C3 |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)/C=C/C(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C=CC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
- 4-Aminoantipyrine: A foundational derivative used in medicinal and agricultural chemistry. The amino (-NH₂) group at the 4-position facilitates Schiff base formation, enabling coordination with metal ions . In contrast, the benzoylvinyl group in 4-(2-Benzoylvinyl)antipyrine introduces steric bulk and electron-withdrawing effects, which may reduce nucleophilicity but enhance π-π stacking interactions in biological systems .
- 4-Fluoroantipyrine : Radiolabeled analogs like 4-[¹⁸F]fluoroantipyrine exhibit rapid biodistribution, with higher concentrations in well-perfused tissues compared to iodinated analogs. The electron-withdrawing fluorine atom improves metabolic stability, whereas the benzoylvinyl group may confer similar stability via conjugation .
- Schiff Base Derivatives: Compounds like 4-(3,4-dihydroxybenzylideneamino)antipyrine (DHBAP) and 4-(2,3,4-trihydroxybenzylideneamino)antipyrine (THBAP) feature hydroxyl-rich substituents that enhance solubility and metal-chelation capacity.
Pharmacokinetics
- Tissue Distribution : 4-[¹⁸F]fluoroantipyrine reaches equilibrium in blood within 0.5 minutes post-injection, with higher tissue uptake than iodinated analogs. The benzoylvinyl group’s lipophilicity could enhance membrane permeability but reduce aqueous solubility .
- Half-Life and Clearance : Antipyrine’s half-life in calves is ~12 hours, with metabolic clearance of 0.75–0.80 mL/min/kg. Structural analogs with bulky substituents (e.g., benzoylvinyl) may exhibit longer half-lives due to reduced enzymatic degradation .
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